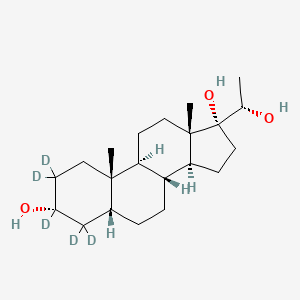

Pregnanetriol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

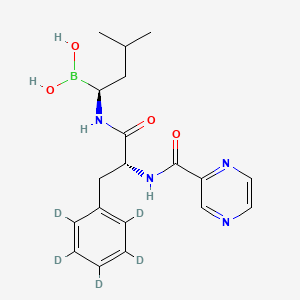

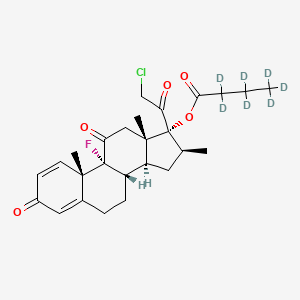

Pregnanetriol-d5 is a deuterium-labeled steroid compound, specifically a derivative of pregnanetriol. It is a metabolite of 17α-hydroxyprogesterone and is often used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its stable isotope labeling . The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the pregnanetriol molecule, enhancing its stability and allowing for precise analytical measurements.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

Temperature: Room temperature to slightly elevated temperatures

Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk deuteration: Using large quantities of deuterium gas and catalysts

Purification: Employing chromatographic techniques to isolate the deuterated product

Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

Analyse Des Réactions Chimiques

Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:

Reduction: Further reduction to more saturated steroid derivatives

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of more saturated alcohols or hydrocarbons

Substitution: Formation of halogenated or azido derivatives

Applications De Recherche Scientifique

Pregnanetriol-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites

Biology: Employed in studies of steroid metabolism and hormone regulation

Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders

Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs

Mécanisme D'action

Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:

Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry

Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound

Comparaison Avec Des Composés Similaires

Pregnanetriol: The non-deuterated form of Pregnanetriol-d5, used in similar applications but without the isotopic labeling

Pregnanediol: Another metabolite of progesterone, used in clinical diagnostics and research

Pregnenolone: A precursor in the biosynthesis of steroid hormones, used in studies of steroidogenesis

Uniqueness of this compound:

Isotopic Labeling: The presence of deuterium atoms makes this compound unique, providing enhanced stability and precise analytical capabilities

Analytical Applications: Its use as an internal standard in LC/MS sets it apart from non-deuterated analogs, offering improved accuracy in quantification

This compound is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and stability. Its applications in analytical chemistry, biology, medicine, and industry highlight its importance in modern research and diagnostics.

Propriétés

Formule moléculaire |

C21H36O3 |

|---|---|

Poids moléculaire |

341.5 g/mol |

Nom IUPAC |

(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |

Clé InChI |

SCPADBBISMMJAW-FBIVPUAHSA-N |

SMILES isomérique |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |

SMILES canonique |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)

![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)

![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)